molecular formula C16H24N2O2 B1525850 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate CAS No. 1354959-62-8

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate

Cat. No. B1525850
M. Wt: 276.37 g/mol
InChI Key: VOKKTZZZWMSKID-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1354959-62-8 . It has a molecular weight of 276.38 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl 2- (1,2,3,4-tetrahydro-8-quinolinyl)ethylcarbamate" . The InChI code for the compound is "1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-13-7-4-6-12-8-5-10-17-14(12)13/h4,6-7,17H,5,8-11H2,1-3H3,(H,18,19)" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

One study focused on the synthesis and characterization of new organic compounds based on 8-hydroxyquinoline, including derivatives similar to tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate, for corrosion inhibition purposes. These compounds were evaluated for their effectiveness in protecting carbon steel in acidic environments, demonstrating mixed type inhibition and adhering to the Langmuir adsorption isotherm. The research included electrochemical measurements, surface morphological analyses, and theoretical simulations to establish a correlation between molecular structure and inhibition efficiency (Faydy et al., 2019).

Antimalarial Candidate Development

Another significant application is in the development of antimalarial drugs. N-tert-Butyl isoquine, a compound related to tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate, was selected for its potent activity against Plasmodium falciparum and rodent malaria parasites. The study detailed the molecule's synthesis, preclinical evaluation, and its advantages in terms of cost and effectiveness, highlighting its potential as a 21st-century antimalarial candidate (O’Neill et al., 2009).

Organic Synthesis and Electrophilic Quench

Research has also explored the synthesis of substituted tetrahydroisoquinolines by lithiation and electrophilic quench. This process involves the preparation of substituted N-tert-butoxycarbonyl tetrahydroisoquinolines, demonstrating the scope of metallation and electrophilic quench. The study provides insights into optimizing lithiation using in situ ReactIR spectroscopy and discusses the potential applications of these reactions in organic synthesis (Talk et al., 2016).

Light Emitting Devices

Additionally, derivatives of tert-butyl-substituted compounds, including anthracene and quinoline derivatives, have been synthesized for use in organic light-emitting devices (OLEDs). These materials exhibit strong blue emissions and high quantum efficiencies, highlighting their potential in developing high-performance, non-doped OLEDs with enhanced brightness and efficiency (Chang et al., 2013).

Stroke Treatment

Furthermore, the compound has been implicated in stroke treatment research. Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate, have shown promising therapeutic applications for stroke treatment due to their potent thrombolytic activity, free radical scavenging power, and neuroprotection properties (Marco-Contelles, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-13-7-4-6-12-8-5-10-17-14(12)13/h4,6-7,17H,5,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKKTZZZWMSKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128066
Record name Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate

CAS RN

1354959-62-8
Record name Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354959-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate

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